molecular formula C18H22N2O4 B2925941 Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859858-84-7

Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No. B2925941
CAS RN: 859858-84-7
M. Wt: 330.384
InChI Key: BFKAJHUKOGXELP-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a chemical compound . It is a derivative of coumarin, a class of benzopyrones that are found in nature . Coumarins and their derivatives have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

This compound was synthesized according to the procedure outlined by Satyanarayana et al. (2008), which involved the reaction of 7-hydroxy-4-methylcoumarin (0.057 mol, 10.0 g) and ethylchloroacetate, followed by the addition of hydrazine hydrate (0.014 mol) .


Molecular Structure Analysis

The molecular formula of this compound is C18H22N2O4 . Its average mass is 330.378 Da and its monoisotopic mass is 330.157959 Da .


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .


Physical And Chemical Properties Analysis

The melting point of a similar compound, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, is 203–205°C .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Coumarin derivatives, which include the Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate structure, have shown significant inhibitory activity against various bacterial strains . The research suggests that these compounds can be potent antimicrobial agents, which is crucial in the fight against drug-resistant bacteria.

Neuroprotective and Anti-neuroinflammatory Agents

In the realm of neuropharmacology, derivatives of this compound have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties . These studies are particularly relevant for the treatment of neurodegenerative diseases and traumatic brain injuries, where inflammation plays a key role in the progression of neuronal damage.

Drug Design and Discovery

The unique structure of Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate makes it a valuable scaffold in drug design and discovery. Its potential use in various research areas, including drug synthesis, has been recognized, which could lead to the development of new therapeutic agents.

Organic Synthesis

In organic chemistry, this compound is of interest due to its complex structure that allows for potential use in various synthetic applications. It can serve as a building block for the synthesis of more complex molecules, which can have a wide range of scientific applications .

Chemical Engineering

From a chemical engineering perspective, the compound’s properties, such as its solid form and molecular weight, are important for designing processes for its large-scale production and purification. This is essential for its application in industrial settings, where it can be used as an intermediate for further chemical transformations .

Biochemistry Research

In biochemistry, the antimicrobial and anti-inflammatory properties of coumarin derivatives, including Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate, are of great interest. These properties can be harnessed for studying biochemical pathways and developing new biochemical assays .

Future Directions

Potential future directions could involve further exploration of the anti-tumorial, anti-inflammatory, and anti-viral effects of this compound and similar derivatives . Additionally, the synthesis process could be optimized or modified to improve yield or create new derivatives .

properties

IUPAC Name

ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-23-18(22)20-8-6-19(7-9-20)12-14-11-17(21)24-16-10-13(2)4-5-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKAJHUKOGXELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

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